Benzo(b)fluoranthene

概要

説明

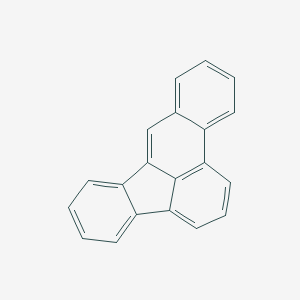

Benzo(b)fluoranthene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) and is one of the many isomers of benzo fluoranthene. This compound is known for its presence in the environment as a pollutant, primarily resulting from the incomplete combustion of organic materials. It is often found in coal tar, soot, and emissions from vehicles and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: Benzo(b)fluoranthene can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces a small amount of 9-phenylphenanthrene .

Industrial Production Methods: Industrial production of this compound typically involves the high-temperature pyrolysis of organic materials, such as coal and petroleum products. This process generates a mixture of PAHs, from which this compound can be isolated and purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Benzo(b)fluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromination using bromine in dichloromethane; nitration using nitrogen tetroxide in dichloromethane.

Major Products:

Oxidation: this compound-1,2-dione.

Reduction: Dihydrothis compound.

Substitution: 1-bromothis compound, 1-nitrothis compound.

科学的研究の応用

Scientific Research Applications

1.1 Carcinogenicity Studies

Benzo(b)fluoranthene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). It has been extensively studied for its mutagenic and clastogenic effects, particularly in animal models. Recent research using Duplex Sequencing has demonstrated dose-dependent mutagenicity in mouse liver and bone marrow, revealing significant insights into its role in PAH-induced carcinogenicity . The mutation spectrum associated with BbF exposure shows similarities to cancer mutation signatures, indicating its relevance in cancer research.

1.2 Environmental Monitoring

BbF is frequently monitored as an indicator of PAH contamination in various environmental matrices, including air, soil, and sediments. Its presence is often linked to combustion processes, making it a target compound in studies assessing the impact of industrial emissions and urban pollution. For instance, studies have identified BbF in grilled meat products, highlighting its significance in food safety assessments . Additionally, aquatic studies have shown bioaccumulation patterns of BbF in marine organisms, providing critical data for ecological risk assessments .

1.3 Toxicological Assessments

Research has established that BbF contributes to adverse health effects, including kidney damage and hormonal changes. Investigations into its bioaccumulation have revealed that high-molecular-weight PAHs like BbF are less bioavailable due to their partitioning to organic carbon in sediments . This information is vital for understanding the toxicokinetics of PAHs and their long-term effects on wildlife and human health.

Health Risk Assessments

2.1 Occupational Exposure Studies

Firefighters are at a heightened risk of exposure to PAHs, including BbF, due to their work environment. Studies have shown elevated concentrations of BbF among firefighters, correlating with increased health risks such as respiratory issues and cancer . These findings underscore the need for effective monitoring and protective measures in occupational settings.

2.2 Risk Assessment Frameworks

The development of quantitative risk assessment models incorporating BbF is crucial for evaluating its potential health impacts. For example, the Relative Potency Factors (RPFs) for BbF relative to benzo[a]pyrene (BaP) provide a framework for assessing the carcinogenic risk posed by complex mixtures of PAHs . This approach aids regulatory bodies in establishing safety standards and guidelines.

Case Studies

作用機序

Benzo(b)fluoranthene exerts its effects primarily through its metabolites, which are formed by the action of cytochrome P450 enzymes. These metabolites can form DNA adducts, leading to mutations and potentially causing cancer. The compound induces dose-dependent increases in mutation frequencies, particularly targeting guanine and cytosine bases in DNA . This mutagenic activity is similar to that of benzo(a)pyrene, another well-known PAH .

類似化合物との比較

- Benzo(a)pyrene

- Benzo(k)fluoranthene

- Benzo(j)fluoranthene

- Benzo(e)fluoranthene

生物活性

Benzo(b)fluoranthene (B[b]F) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potential biological activity, particularly regarding its effects on human health and environmental toxicity. This article explores the biological activity of B[b]F, focusing on its mechanisms of action, toxicity, mutagenicity, and implications for human health and ecosystems.

Overview of this compound

B[b]F is one of the many PAHs found in the environment, primarily resulting from incomplete combustion of organic matter. Its structure consists of five fused aromatic rings, contributing to its chemical stability and persistence in the environment. B[b]F is often studied alongside other PAHs due to their similar properties and biological effects.

1. Cellular Effects

Recent studies have demonstrated that B[b]F affects various cellular processes:

- Apoptosis : Exposure to B[b]F has been shown to induce apoptosis in mouse brain microvascular endothelial cells (bEnd.3). In vitro experiments indicated a concentration-dependent inhibition of cell proliferation and increased apoptosis rates at higher concentrations (10-40 µM) over 48 hours .

- Oxidative Stress : B[b]F exposure led to elevated levels of reactive oxygen species (ROS), indicating oxidative stress within cells. This stress can disrupt mitochondrial membrane potential (MMP), further contributing to cellular dysfunction .

- Blood-Brain Barrier Integrity : B[b]F treatment resulted in decreased expression of critical tight junction proteins such as Occludin and Claudin-5, suggesting potential damage to the blood-brain barrier (BBB) integrity .

2. Mutagenicity and Carcinogenicity

B[b]F has been implicated in mutagenic effects, particularly in somatic tissues. Research indicates that it exhibits dose-related mutagenic and clastogenic effects, which are critical for understanding its carcinogenic potential . The International Agency for Research on Cancer (IARC) has classified certain benzofluoranthenes as possibly carcinogenic to humans, highlighting the need for further investigation into their long-term health impacts .

Acute Toxicity

The acute toxicity of B[b]F varies across species but is generally characterized by non-selective toxicity towards aquatic organisms. The apparent effects threshold concentration for marine amphipods was established at approximately 4,500 ng/g, indicating significant bioaccumulation potential . Table 1 summarizes key toxicity metrics:

| Organism | Toxicity Endpoint | Concentration (ng/g) | Reference |

|---|---|---|---|

| Marine amphipod | Acute toxicity | 4,500 | |

| Freshwater crustaceans | Non-selective toxicity | Variable |

Bioaccumulation

Bioaccumulation studies reveal that B[b]F can accumulate in aquatic organisms, with significant differences in tissue concentrations observed between species. The bioavailability of B[b]F is influenced by its partitioning to dissolved organic carbon in sediments, which affects its uptake by benthic organisms .

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of PAHs including B[b]F on marine life demonstrated that exposure led to impaired growth and reproductive outcomes in crustaceans. The research highlighted that chronic exposure could disrupt endocrine functions, leading to long-term ecological consequences.

Case Study 2: Human Health Implications

In a cohort study examining blood samples from individuals exposed to industrial emissions containing B[b]F, elevated levels were correlated with increased incidence rates of lung cancer. This finding underscores the potential risks associated with occupational exposure to PAHs .

特性

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOVXSOBNPWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023907 | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

481 °C | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |

CAS No. |

205-99-2 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz[e]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]fluoranthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]acephenanthrylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(E)ACEPHENANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJO154KG1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which environmental factors influence the degradation of benzo(b)fluoranthene in soil?

A2: Research suggests that organic matter content and the composition of the soil microbial community significantly influence the degradation rate of this compound and other PAHs []. For instance, soils with lower organic matter content tend to exhibit faster degradation of certain PAHs, while the presence of specific bacterial communities, such as Betaproteobacteria, can enhance the breakdown of specific compounds like pyrene [].

Q2: How does the particle size of biochar amendments influence the immobilization of this compound in contaminated soil?

A3: Studies investigating the use of biochar for soil remediation found that the particle size of the biochar significantly affects its ability to immobilize PAHs like this compound []. Pulverized biochar demonstrated superior performance compared to crushed biochar, suggesting that smaller particle sizes enhance sorption and reduce leaching of PAHs into water [].

Q3: How do meteorological conditions during traditional food smoking impact this compound content?

A4: Research on traditionally smoked Polish pork ham indicated that atmospheric pressure and relative air humidity during the smoking process significantly influenced this compound levels in the final product []. Higher atmospheric pressure and humidity levels were correlated with increased this compound absorption [].

Q4: What are the common analytical methods used for the detection and quantification of this compound in environmental and food samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are widely employed techniques for analyzing this compound [, , , ]. These methods allow for the separation and quantification of individual PAH compounds, including this compound, in complex matrices.

Q5: What is known about the toxicity of this compound?

A6: this compound is classified as a potential human carcinogen [, ]. Studies have shown it can induce oxidative DNA damage and is linked to various health issues, including cancer and developmental problems [, , ].

Q6: Can this compound bioaccumulate in living organisms?

A7: Yes, research suggests that this compound can accumulate in the tissues of organisms, including fish and edible plants [, ]. A study on fish from the Imo River Watershed in Nigeria found detectable levels of this compound in their tissues, raising concerns about the potential health risks associated with consuming contaminated food sources [].

Q7: What are the potential health risks associated with exposure to this compound?

A8: As a probable human carcinogen, exposure to this compound is linked to an increased risk of developing certain types of cancers [, ]. Studies also suggest that exposure to this compound can contribute to other health problems, including respiratory issues, skin irritation, and organ damage [].

Q8: How can the source of this compound pollution be identified in environmental samples?

A9: Researchers often use diagnostic ratios of different PAH compounds to identify potential sources of contamination [, , ]. For instance, certain ratios of specific PAH congeners can distinguish between petrogenic sources (e.g., oil spills) and pyrogenic sources (e.g., combustion processes) [, , ].

Q9: What are the main sources of this compound contamination in urban environments?

A10: In urban settings, major sources of this compound pollution typically include vehicular emissions, industrial activities, and residential heating relying on fossil fuels [, ]. For example, a study in Beijing found that traffic emissions significantly contributed to seasonal variations in PAH concentrations, including this compound, in particulate matter [].

Q10: What is the molecular structure of this compound?

A10: this compound comprises five fused benzene rings, forming a polycyclic aromatic hydrocarbon structure. This specific arrangement of rings influences its chemical properties and behavior in the environment.

Q11: How does the structure of this compound influence its stability and persistence in the environment?

A12: The fused ring structure of this compound contributes to its stability and makes it resistant to degradation processes []. Its hydrophobic nature also promotes its persistence in the environment, leading to its accumulation in soil and sediment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。